2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of quinazoline derivatives with ethylene glycol under specific reaction conditions . Industrial production methods often utilize bulk custom synthesis and phase-transfer catalysis to achieve high yields and purity .
Chemical Reactions Analysis
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
2-(2-(Quinazolin-4-ylamino)ethoxy)ethan-1-ol can be compared with other similar compounds, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-[2-(quinazolin-4-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C12H15N3O2/c16-6-8-17-7-5-13-12-10-3-1-2-4-11(10)14-9-15-12/h1-4,9,16H,5-8H2,(H,13,14,15) |
InChI Key |
UAKFLXOTKJHCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.